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Compound Focus: Ethanol-170

CAS No.: 255043-66-4

Cat. No.: S968220

The core difference lies in the NMR activity of the oxygen atom, which fundamentally changes its

detectability. The table below summarizes the key distinctions:

Unlabeled Ethanol (Natural

Feature Ethanol-'’O (Labeled
( ) Abundance)
170 Isotope Enriched (concentration artificially increased) Natural abundance (0.037%) [1] [2]
NMR Activity  Yes (if present in the molecule) Effectively "NMR-silent" for oxygen
(2]
NMR Signal Direct 70O NMR signal from the oxygen sites No observable 17O NMR signal under
in ethanol [1] standard conditions
Primary Direct probe of molecular structure and Not used for 17O NMR spectroscopy;
Application dynamics via the oxygen atom; study of serves as a solvent or a source of
reaction pathways using 1’0 tracing [3] [2] unlabeled OH groups

Experimental Protocol for 70O NMR
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The general methodology for acquiring a O NMR spectrum, which would be essential for analyzing

Ethanol-170, is outlined below. This protocol synthesizes parameters from experimental data [1]:

Gtaﬂ: Sample Preparatioa

Use neat liquid or
highly concentrated solution
(in oxygen-free solvent)

Calibrate 90° 1O pulse
using a reference sample (e.g., D20)

'

Tune NMR probe to 1O frequency
(~54.2 MHz at 300 MHz field)

Set Acquisition Parameters:
Spectral Width: 100,000 Hz
Recycle Delay (D1): 0.1 s
Acquisition Time (AQ): 0.04 s
Line Broadening (LB): 50 Hz

Run Experiment
(Simple one-pulse sequence, no decoupling)

l

Process Spectrum
(Apply linear prediction if needed
for probe ringing)
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Key Considerations for the Protocol:

e Sample Concentration: Because of the inherently low sensitivity of 17O NMR, you need as much
sample as possible. Ideally, analyze the compound as a neat liquid or in a very concentrated solution
with an oxygen-free solvent [1].

Probe Tuning and Pulse Calibration: These are critical preliminary steps. The probe must be tuned
to the 7O frequency, and the 90-degree pulse must be calibrated for accurate results [1].
Acquisition Parameters: The parameters listed, such as a short recycle delay (D1), are based on
practical experiments that successfully acquired a ’O spectrum of an ethanol-containing mixture in
less than 15 minutes on a 300 MHz spectrometer [1].

Key Considerations for Researchers

When planning experiments with Ethanol-17O, you should be aware of its specific challenges and utilities:

¢ Spectral Broadening: The 'O nucleus has a spin quantum number of 1=5/2, making it a quadrupolar
nucleus. This leads to efficient quadrupolar relaxation, which can cause severe line broadening in the
NMR spectrum, sometimes on the order of 10 to 1000 Hz [4] [1]. This broadening can complicate the
identification of individual species in mixtures due to spectral overlap [4] [5].

Utility as a Probe: Despite the challenges, the 17O isotope is a powerful direct probe. It is highly
sensitive to the local chemical environment, with a chemical shift range of over 1600 ppm [1]. Itis
particularly useful for studying hydrogen bonding and the structural integrity of biomolecules, as
oxygen atoms are often involved in these critical interactions [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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